molecular formula C22H17N3O6S2 B2984344 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide CAS No. 886900-35-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide

Katalognummer: B2984344
CAS-Nummer: 886900-35-2
Molekulargewicht: 483.51
InChI-Schlüssel: QOYFXXYXIMVXMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C22H17N3O6S2 and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Potential

Research has explored the effectiveness of sulfonamides, similar in structure to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide, in antimalarial and antiviral applications. A study by Fahim and Ismael (2021) investigated antimalarial sulfonamides, highlighting their potential against COVID-19 through computational calculations and molecular docking studies. This study underscores the potential of such compounds in treating infectious diseases (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

The cardiac electrophysiological properties of N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound , have been explored. A study by Morgan et al. (1990) discussed the synthesis and activity of these compounds, revealing their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Anticancer Activities

Sulfonamide derivatives, including those structurally similar to the compound of interest, have been synthesized and tested for anticancer activities. Kamal et al. (2011) focused on their inhibitory activity against various cancer cell lines, providing insights into their potential as cancer therapeutics (Kamal et al., 2011).

Antihypertensive and Diuretic Potential

The synthesis and characterization of sulfonamide derivatives for their potential as antihypertensive and diuretic agents have been investigated. A study by Rahman et al. (2014) evaluated a series of synthesized compounds, identifying their significant activity in these areas (Rahman et al., 2014).

Herbicidal Activities

Ren et al. (2000) described the synthesis of sulfonamide derivatives and assessed their herbicidal activities. This research contributes to understanding the agricultural applications of such compounds (Ren et al., 2000).

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) synthesized a series of sulfonamide derivatives, including benzothiazole-containing compounds, and evaluated their antiproliferative and anti-HIV activities. This research highlights the therapeutic potential of these compounds in oncology and HIV treatment (Al-Soud et al., 2010).

Inhibitory Activities in Biochemical Pathways

Patel et al. (2015) synthesized a novel series of benzamide derivatives, including those with benzothiazole moieties, and studied their inhibitory activities against various biochemical pathways. These studies reveal the potential of these compounds in targeting specific biochemical processes (Patel et al., 2015).

Eigenschaften

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S2/c1-29-15-5-7-16(8-6-15)33(27,28)25-14-4-2-3-13(9-14)21(26)24-22-23-17-10-18-19(31-12-30-18)11-20(17)32-22/h2-11,25H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYFXXYXIMVXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.